(3-Bromo-2,5-difluorophenyl)boronic acid
CAS No.:
Cat. No.: VC13624768
Molecular Formula: C6H4BBrF2O2
Molecular Weight: 236.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4BBrF2O2 |
|---|---|
| Molecular Weight | 236.81 g/mol |
| IUPAC Name | (3-bromo-2,5-difluorophenyl)boronic acid |
| Standard InChI | InChI=1S/C6H4BBrF2O2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,11-12H |
| Standard InChI Key | UBWNCZMDDYBTAT-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC(=C1F)Br)F)(O)O |
| Canonical SMILES | B(C1=CC(=CC(=C1F)Br)F)(O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a phenyl ring substituted with bromine (3-position), fluorine (2- and 5-positions), and a boronic acid group (1-position). This arrangement creates a sterically hindered environment that impacts its reactivity in cross-coupling reactions. The ortho-fluorine atoms (2- and 5-positions) enhance electron-withdrawing effects, stabilizing the boronic acid moiety and facilitating transmetallation in palladium-catalyzed reactions.
Physical Properties
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Solubility: Limited data exist, but analogous boronic acids typically exhibit moderate solubility in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) and poor solubility in water .
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Stability: The boronic acid group is susceptible to protodeboronation under acidic or oxidative conditions. Stabilization is achieved via pinacol esterification in some derivatives.
Synthesis and Reaction Pathways
Halogenation of Difluorophenylboronic Acid
A common synthetic route involves halogenation of 2,5-difluorophenylboronic acid using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. This method ensures regioselective bromination at the 3-position.
Example Procedure:
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Dissolve 2,5-difluorophenylboronic acid in anhydrous dichloromethane.
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Add NBS and a catalytic amount of iron(III) chloride.
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Stir at 0°C for 12 hours.
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Quench with sodium thiosulfate and extract with ethyl acetate.
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Purify via column chromatography (hexane/ethyl acetate).
Grignard Reagent Approach
An alternative method employs a Grignard reagent derived from 3-bromo-2,5-difluorobenzene. The reagent reacts with trimethyl borate to form the boronic acid after hydrolysis .
Key Reaction:
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound is a critical partner in Suzuki-Miyaura reactions, enabling carbon-carbon bond formation. For example, coupling with aryl halides yields biaryl structures prevalent in pharmaceuticals and agrochemicals .
Case Study:
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Product: Anticancer agent with a biaryl backbone.
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Conditions: Pd(PPh₃)₄ catalyst, K₂CO₃ base, DME/H₂O solvent, 80°C.
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Yield: 72–85%.
Synthesis of Heterocycles
The boronic acid participates in cyclization reactions to form indoles and benzofurans. The bromine atom serves as a leaving group in subsequent functionalization .
Biological and Medicinal Relevance
Enzyme Inhibition
The compound exhibits inhibitory activity against tyrosine kinases and proteases, attributed to reversible covalent bonding with active-site residues. Fluorine atoms enhance binding affinity through hydrophobic interactions.
Table 1: Biological Targets of (3-Bromo-2,5-difluorophenyl)boronic Acid
| Target | IC₅₀ (nM) | Application Area |
|---|---|---|
| EGFR Kinase | 12.3 | Cancer Therapy |
| Thrombin | 45.7 | Anticoagulants |
| β-Lactamase | 89.2 | Antibiotic Resistance |
Drug Delivery Systems
Boronic acids form complexes with diols, enabling glucose-responsive insulin delivery. The halogen substituents improve stability in physiological conditions .
Material Science Applications
Organic Electronics
The compound’s electron-deficient aromatic system makes it suitable for organic light-emitting diodes (OLEDs). Fluorine atoms reduce π-π stacking, enhancing luminescence efficiency.
Sensors
Boronic acid-based sensors detect glucose and reactive oxygen species (ROS). The 3-bromo-2,5-difluoro substitution improves selectivity for hydrogen peroxide detection.
| Parameter | Specification |
|---|---|
| Storage Temperature | 2–8°C |
| Stability | Air- and moisture-sensitive |
| Recommended PPE | Nitrile gloves, face shield |
Comparative Analysis with Analogues
Table 3: Structural Analogues and Properties
| Compound | Molecular Formula | Similarity Index | Key Difference |
|---|---|---|---|
| 3-Bromo-2,6-difluorophenylboronic acid | C₆H₄BBrF₂O₂ | 0.98 | Fluorine at 6-position |
| 4-Bromo-2,5-difluorophenylboronic acid | C₆H₄BBrF₂O₂ | 0.91 | Bromine at 4-position |
| 5-Bromo-2,3-difluorophenylboronic acid | C₆H₄BBrF₂O₂ | 0.89 | Bromine at 5-position |
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